Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester
Description
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester is a bicyclic compound featuring a rigid [2.2.2]octane framework with two carboxylic acid ester groups at the 2- and 5-positions. For example:
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, 2,5-dioxo-, dimethyl ester (CAS 174685-34-8) has a molecular formula of C₁₂H₁₄O₆ and a molecular weight of 254.238 g/mol .
These compounds are of interest in organic synthesis due to their rigid, three-dimensional structures, which influence reactivity and applications in catalysis, material science, and pharmaceuticals.
Properties
CAS No. |
25225-85-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-15-11(13)9-5-8-4-3-7(9)6-10(8)12(14)16-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
VIHQCQCJHNQRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester
General Synthetic Strategy
The preparation of this compound typically involves the esterification of bicyclo[2.2.2]octane-2,5-dicarboxylic acid with methanol under acidic catalysis. This esterification converts the carboxylic acid groups at the 2 and 5 positions into their methyl ester forms.
Alternatively, the compound can be synthesized via multi-step sequences starting from cyclohexane derivatives or related bicyclic intermediates, involving cyclization, functional group transformations, and final esterification.
Detailed Synthetic Routes
Esterification of Bicyclo[2.2.2]octane-2,5-dicarboxylic acid
- Starting Material: Bicyclo[2.2.2]octane-2,5-dicarboxylic acid
- Reagents: Methanol (excess), acid catalyst (commonly sulfuric acid or hydrochloric acid)
- Conditions: Reflux at 60–70°C for 12–18 hours
- Mechanism: Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid carbonyl carbon, followed by proton transfers and water elimination to form the methyl ester.
- Purification: Removal of excess methanol by distillation; purification by recrystallization or column chromatography.
Multi-step Cyclization and Alkylation Route
- Step 1: Preparation of cyclohexane diester or related precursor.
- Step 2: Alkylation with 1,2-dihaloethane or similar bifunctional alkylating agents to form the bicyclo[2.2.2]octane skeleton.
- Step 3: Functional group manipulation to introduce carboxylate groups at the 2 and 5 positions.
- Step 4: Esterification with methanol to yield the dimethyl ester.
This synthetic pathway can achieve yields up to 82% for related bicyclo[2.2.2]octane-1,4-dicarboxylate esters and is adaptable for the 2,5-substituted analogs.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Molar ratio (MeOH:acid) | 2:1 to excess methanol | Ensures complete esterification |
| Temperature | Reflux (60–70°C) | Optimal for reaction rate and conversion |
| Reaction time | 12–18 hours | Longer times improve conversion but risk side reactions |
| Catalyst | Sulfuric acid or hydrochloric acid (catalytic amounts) | Acid strength affects reaction speed and selectivity |
| Solvent | Methanol (also acts as reagent) | Facilitates ester formation |
| Purification | Recrystallization or column chromatography | Removes unreacted acid and byproducts |
Industrial Scale Production
Industrial synthesis typically employs continuous flow reactors to maintain consistent temperature and mixing, optimizing yield and minimizing side reactions. The esterification step is often integrated with upstream synthesis of the bicyclo[2.2.2]octane dicarboxylic acid precursor. Purification involves distillation under reduced pressure or recrystallization to achieve high purity suitable for polymer or material applications.
Analytical and Research Findings on Preparation
Spectroscopic Characterization
-
- ^1H NMR shows characteristic methyl ester singlets (~3.6 ppm) and bicyclic methylene protons (1.5–2.5 ppm).
- ^13C NMR confirms ester carbonyl carbons (~170–175 ppm) and bicyclic carbons.
-
- Ester carbonyl stretch at ~1735 cm⁻¹.
- Absence of broad O–H stretch (~2500–3300 cm⁻¹) confirms complete esterification.
-
- Molecular ion peak at m/z 226 consistent with C₁₂H₁₈O₄.
- Fragmentation patterns support bicyclic ester structure.
Computational Studies
Density Functional Theory (DFT) calculations at B3LYP/6-31G* level have been employed to model reaction pathways and transition states for bicyclo[2.2.2]octane derivatives. These studies help predict regioselectivity and optimize solvent choice for esterification reactions, reducing trial-and-error in synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct esterification | Bicyclo[2.2.2]octane-2,5-dicarboxylic acid | Methanol, H₂SO₄ or HCl, reflux 12–18 h | 80–85 | Simple, widely used, requires acid catalyst |
| Multi-step cyclization & alkylation | Cyclohexane diester + 1,2-dihaloethane | Alkylation, cyclization, esterification | Up to 82 | More complex, suitable for scale-up |
| Reduction of related esters (for diol intermediates) | Bicyclo[2.2.2]octane-2,5-dicarboxylic acid dimethyl ester | LiAlH₄ reduction in ether, reflux 4 h | 85–90 | Used to access diol derivatives, not direct ester synthesis |
Chemical Reactions Analysis
Hydrolysis and Saponification
Hydrolysis of the ester groups under basic conditions yields the corresponding dicarboxylic acid. In a patented synthesis, treatment of the dimethyl ester with sodium hydroxide (NaOH) under reflux followed by acidification with hydrochloric acid (HCl) produced bicyclo[2.2.2]octane-2,5-dicarboxylic acid in 60% yield .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH | Reflux, aqueous solution | Bicyclo[2.2.2]octane-2,5-dicarboxylic acid | 60% |
Elimination Reactions
The bicyclic structure can undergo elimination to form aromatic compounds under specific conditions:
Bromination-Elimination Pathway
-
Bromination : Treatment with hydrogen bromide (HBr) and triphenylphosphite converts hydroxyl derivatives (prepared via reduction of diketones) to dibromo intermediates .
-
Elimination : Refluxing the dibromo diester with potassium tert-butoxide (KOt-Bu) in toluene yields diethyl terephthalate quantitatively .
| Step | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | HBr, P(OPh)₃, 20°C, 80 min | Dibromo diester | 70% | |
| Elimination | KOt-Bu, toluene, reflux | Diethyl terephthalate | 100% |
Pyrolytic Elimination
Heating diacetate derivatives at 350–400°C generates terephthalic acid esters , albeit in lower yields (20%) .
Transesterification
The dimethyl ester undergoes transesterification with alcohols in the presence of acid or base catalysts. Industrial methods employ catalysts such as sulfuric acid (H₂SO₄), sodium hydroxide (NaOH), or transition metal complexes (e.g., Sn, Ti) . For example, reaction with ethanol and H₂SO₄ produces the diethyl ester, though yields are not explicitly reported .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux | Diethyl ester derivative |
Functionalization via Substitution
While direct substitution reactions of the ester groups are not extensively documented, analogous compounds undergo sulfonation, acetylation, or bromination at hydroxylated positions . For instance:
-
Sulfonation : Reaction with methanesulfonyl chloride yields dimethanesulfonate derivatives.
-
Acetylation : Treatment with acetic anhydride produces diacetate intermediates.
Mechanistic Insights
-
Elimination : The bicyclo[2.2.2]octane framework undergoes strain-induced ring-opening under basic or thermal conditions, favoring aromatic product formation via conjugated diradical intermediates .
-
Steric Effects : The rigid bicyclic structure limits nucleophilic attack at bridgehead carbons, directing reactivity primarily to ester groups .
Scientific Research Applications
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester, also known as Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate, is a chemical compound with the molecular formula . It has applications in scientific research, particularly in chemistry, where it serves as a building block in organic synthesis.
Core Data
Applications in Scientific Research
The primary application of this compound is in the field of chemistry as a building block for organic synthesis. Search results do not contain comprehensive data tables or well-documented case studies regarding specific applications of the compound.
Related Compounds
While the search results do not detail specific applications of this compound, they do provide information on related compounds, which may offer insight into potential uses:
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid : This compound has a molecular formula of .
- Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate : This compound has a molecular formula of and a molecular weight of 208.2106 .
- Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate : This compound, also known as 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, has a molecular formula of .
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester : With the molecular formula , this compound has a melting point ranging from 186.0 to 190.0 °C .
Mechanism of Action
The mechanism of action of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester (commonly referred to as dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₈O₄
- Molecular Weight : 226.27 g/mol
- CAS Number : 25225-85-8
- IUPAC Name : Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate
- Structure : The compound features a bicyclic structure that contributes to its rigidity and stability, enhancing its potential interactions with biological targets.
Synthesis Methods
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate can be synthesized through various methods, predominantly involving Diels-Alder reactions followed by esterification processes:
- Diels-Alder Reaction : A diene reacts with a dienophile to form the bicyclic framework.
- Esterification : The introduction of ester groups is achieved using methanol and appropriate carboxylic acids under acidic or basic conditions.
Biological Activity
The biological activity of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate has been explored in several contexts:
The compound is believed to interact with various biological targets, modulating their activity through mechanisms that may include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with receptors could lead to changes in cellular signaling pathways.
Case Studies and Research Findings
- Therapeutic Applications : Research indicates that dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate can serve as a scaffold for drug development, particularly for compounds targeting adenosine A1 receptors, which are implicated in cardiovascular function and neuroprotection .
Biochemical Pathways
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate participates in complex biochemical pathways that regulate cellular responses to stress and inflammation:
- It has been shown to influence oxidative stress pathways and may play a role in the development of therapeutic agents aimed at treating inflammatory diseases.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester?
- Answer : The compound is typically synthesized via stereoselective Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane skeleton. However, challenges such as polymerization and poor stereoselectivity have been reported . Alternative methods include diastereoselective 1,4-addition reactions to achieve enantioselectivity, though optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield and purity . For analogous bicyclo systems, esterification of dicarboxylic acids with methanol in the presence of acid catalysts (e.g., TMSCl) is a common step, yielding dimethyl esters with >80% efficiency .
Q. How is the structure of this compound validated experimentally?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. For example, symmetrical dimethyl esters of bicyclo systems typically show distinct singlet peaks for methyl groups in -NMR (δ ~3.8–3.9 ppm) and carbonyl signals in -NMR (δ ~165–170 ppm). Symmetry-induced splitting patterns in -NMR can differentiate between regioisomers (e.g., 2,5- vs. 2,4-substituted derivatives) . High-resolution mass spectrometry (HRMS) further confirms molecular weight and formula .
Q. What are the key physicochemical properties relevant to its use in organic synthesis?
- Answer : The rigid bicyclo[2.2.2]octane scaffold imparts high thermal stability and steric hindrance, making it useful in supramolecular chemistry. Key properties include:
- Melting Point : ~110–115°C (similar to furan-2,5-dicarboxylic acid dimethyl ester derivatives) .
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water .
- Reactivity : Ester groups participate in hydrolysis, transesterification, and nucleophilic substitutions under acidic/basic conditions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer : Achieving enantioselectivity requires chiral catalysts or auxiliaries. For example, organocatalytic approaches using (2S,5S)-pyrrolidine derivatives have been explored for analogous bicyclo systems, achieving enantiomeric excess (ee) >90% via asymmetric induction . Computational modeling (DFT) aids in predicting transition-state geometries to optimize stereoselectivity .
Q. What experimental strategies resolve contradictions in reported reaction yields or selectivity?
- Answer : Discrepancies in yields often arise from subtle differences in reaction conditions. Systematic studies should:
- Vary catalysts : Compare Lewis acids (e.g., BF·EtO) vs. organocatalysts .
- Monitor intermediates : Use in-situ IR or HPLC to detect side products (e.g., polymerized byproducts in Diels-Alder reactions) .
- Optimize stoichiometry : Excess dienophiles may suppress polymerization but increase cost .
Q. How does computational chemistry enhance understanding of its reactivity?
- Answer : Density Functional Theory (DFT) calculations provide insights into:
- Transition states : Energy barriers for cycloaddition or esterification steps .
- Electronic effects : Electron-withdrawing ester groups polarize the bicyclo framework, influencing regioselectivity in further functionalization .
- Solvent effects : Simulated solvent interactions (e.g., dielectric constant of DMSO) predict solubility and reaction rates .
Q. What are the challenges in scaling up synthesis for multidisciplinary applications?
- Answer : Key hurdles include:
- Purification : Chromatography is impractical at scale; recrystallization or distillation must be optimized .
- Safety : Hazardous reagents (e.g., TMSCl) require rigorous handling protocols .
- Cost : Chiral catalysts or high-purity starting materials increase production costs .
Methodological Tables
Table 1. Comparative Synthetic Routes for Bicyclo[2.2.2]octane Derivatives
| Method | Yield (%) | Stereoselectivity (ee %) | Key Challenges | Ref. |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | 45–60 | <50 | Polymerization, side products | [15] |
| Diastereoselective 1,4-Addition | 70–85 | 85–90 | Catalyst cost, scalability | [15] |
| Esterification of Dicarboxylic Acid | 80–90 | N/A | Hydrolysis sensitivity | [6] |
Table 2. Key Spectral Data for Structural Validation
| Technique | Diagnostic Signals | Interpretation | Ref. |
|---|---|---|---|
| -NMR (CDCl) | δ 3.85 (s, 6H, OCH), δ 1.5–2.2 (m, bridgehead H) | Confirms ester groups and bicyclo framework | [6, 10] |
| -NMR | δ 170.2 (C=O), δ 52.1 (OCH) | Verifies carbonyl and methoxy groups | [6] |
| HRMS | [M+H] calcd. 226.1423, found 226.1421 | Validates molecular formula | [10] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
